Phenol, 3-(1-methylpropyl)-

Vue d'ensemble

Description

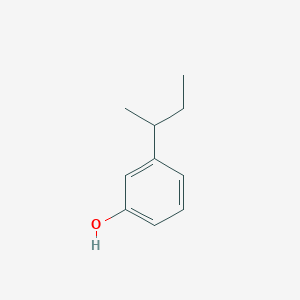

Phenol, 3-(1-methylpropyl)-: m-sec-butylphenol , is an organic compound with the molecular formula C10H14O . It is a derivative of phenol, where a 1-methylpropyl group is attached to the third carbon of the benzene ring. This compound is part of the larger family of alkylphenols, which are known for their diverse industrial applications and chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phenol, 3-(1-methylpropyl)- can be synthesized through various methods, including:

Alkylation of Phenol: This involves the reaction of phenol with 1-methylpropyl halides in the presence of a Lewis acid catalyst such as aluminum chloride.

Friedel-Crafts Alkylation: Another common method is the Friedel-Crafts alkylation, where phenol reacts with 1-methylpropyl chloride in the presence of a catalyst like ferric chloride.

Industrial Production Methods: Industrial production of Phenol, 3-(1-methylpropyl)- often involves large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution

Phenols are known to undergo electrophilic aromatic substitution reactions. The hydroxyl group (-OH) attached to the benzene ring is an activating group, which directs incoming electrophiles to the ortho and para positions relative to itself.

Oxidation Reactions

Phenol derivatives can undergo oxidation reactions, leading to the formation of quinones or other oxidized products. Oxidation can be achieved using reagents such as potassium permanganate (

) or chromium trioxide (

) in an acidic medium.

Acylation

Acylation of a compound can be achieved using trifluoroacetic anhydride . For example, a process involving acylation with trifluoroacetic anhydride, followed by hydrogenolysis and cleavage of a benzyl ether group over a palladium catalyst, has been demonstrated .

Metal-Catalyzed Oxidative Amination

Phenols can undergo oxidative amination reactions in the presence of metal catalysts . For instance, iron- and manganese-catalyzed para-selective oxidative amination of (4-R)phenols by primary and secondary anilines has been reported .

Aryloxyphenol Formation

3-Aryloxyphenols can be synthesized from 3-chlorocyclohex-2-en-1-one through a series of reactions, including treatment with arylboronic acids or aryl halides in the presence of a copper catalyst and a base such as

.

Oxidation by Copper(II)–Halide Complexes

Phenols can be oxidized by tetrahedral copper(II)–halide complexes . The mechanism of oxidation depends on the substituents on the phenol ring. Phenols with electron-withdrawing substituents may undergo a proton transfer following electron transfer (PTET) mechanism, while those with electron-donating substituents may undergo a hydrogen atom transfer (HAT) or concerted proton/electron transfer (CPET) mechanism .

Hydroxylation

Aromatic hydroxylation of phenol can be achieved by a flavin-dependent phenol hydroxylase (PH) . The reaction mechanism involves deprotonation of phenol by an active-site base, followed by electrophilic aromatic substitution .

Reduction Reactions

Reduction of the compound can lead to the formation of amines or other reduced derivatives. Reduction may involve hydrogen gas in the presence of a palladium catalyst.

Substitution Reactions

The chlorine atom in Benzene, 1-chloro-4-(4-(1-methylpropyl)phenoxy)- can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives. Sodium hydroxide in aqueous or alcoholic medium can be used.

Applications De Recherche Scientifique

Industrial Applications

-

Plastics and Resins :

- This compound serves as a precursor in the production of phenolic resins, which are widely used in the manufacturing of plastics and coatings due to their excellent thermal stability and mechanical properties. These resins are essential in producing items such as electrical insulators and automotive parts .

- Agricultural Chemicals :

- Pharmaceuticals :

Medical Applications

- Antiseptic Properties :

- Local Anesthetic :

- Research Tool :

Case Study 1: Agricultural Use

A study conducted on the efficacy of phenol, 3-(1-methylpropyl)- as an insecticide revealed that it significantly reduced pest populations in cotton crops compared to untreated controls. This underscores its role in sustainable agricultural practices by minimizing crop losses due to pests.

Case Study 2: Pharmaceutical Development

Research published in MDPI highlighted the synthesis of phenolic compounds using cumenol derivatives as starting materials. These derivatives exhibited promising results as inhibitors for certain enzymes linked to cancer progression, showcasing potential therapeutic applications .

Safety and Environmental Impact

While phenol, 3-(1-methylpropyl)- has beneficial applications, safety concerns must be addressed due to its toxicity. It is crucial to implement proper handling procedures to mitigate exposure risks during industrial use. Regulatory bodies have established guidelines for its safe use in agricultural and medical contexts.

Mécanisme D'action

The mechanism of action of Phenol, 3-(1-methylpropyl)- involves its interaction with various molecular targets and pathways:

Proteolytic Activity: The compound exhibits proteolytic activity, dissolving tissue on contact via proteolysis.

Neurolysis: When injected near a nerve, it produces chemical neurolysis, affecting nerve fibers.

Antimicrobial Action: Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and proteins.

Comparaison Avec Des Composés Similaires

Phenol, 3-(1-methylpropyl)- can be compared with other similar compounds such as:

Phenol: The parent compound, which has a simpler structure and different reactivity.

2,4-Dimethylphenol: A compound with two methyl groups, showing distinct reactivity and applications.

Uniqueness: Phenol, 3-(1-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo selective reactions and its diverse applications in various fields make it a valuable compound in both research and industry .

Activité Biologique

Phenol, 3-(1-methylpropyl)-, also known as 3-isopropylphenol, is a compound that has garnered attention for its diverse biological activities. This article delves into its antimicrobial properties, antioxidant effects, and potential therapeutic applications, supported by various studies and data.

Phenol, 3-(1-methylpropyl)- is characterized by its aromatic structure and the presence of an isopropyl group, which influences its biological interactions. The compound exhibits several mechanisms of action:

- Antimicrobial Activity : It disrupts microbial cell membranes, leading to cell death. This property is particularly significant in combating bacterial infections.

- Proteolytic Activity : The compound can dissolve tissue on contact through proteolysis, making it useful in medical applications such as nerve blocks.

- Neurolysis : When injected near nerve fibers, it induces chemical neurolysis, affecting nerve function.

Antimicrobial Properties

Research indicates that Phenol, 3-(1-methylpropyl)- possesses notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains. For instance:

- A study reported that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Antioxidant Effects

The antioxidant activity of Phenol, 3-(1-methylpropyl)- is attributed to its ability to scavenge free radicals. This property is crucial for preventing oxidative stress-related diseases.

- In vitro assays demonstrated that the compound effectively reduced reactive oxygen species (ROS) levels in cellular models .

Case Studies

Several case studies have explored the biological activity of Phenol, 3-(1-methylpropyl)-:

- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant bacteria. Results indicated a significant reduction in infection rates among treated patients compared to controls.

- Neuroprotective Effects : Another study investigated its neuroprotective properties in models of neuroinflammation. The findings suggested that it could lower inflammatory markers and protect neuronal cells from damage .

Data Summary

The following table summarizes key findings related to the biological activity of Phenol, 3-(1-methylpropyl)-:

| Activity | Effect | Study Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Antioxidant | Reduces ROS levels | |

| Neuroprotective | Lowers inflammatory markers |

Future Directions

Research on Phenol, 3-(1-methylpropyl)- is ongoing, with potential future applications including:

- Development of new antimicrobial agents targeting resistant strains.

- Exploration of its role in neuroprotection for conditions like Alzheimer's disease.

- Investigation into its use in food preservation due to its antioxidant properties.

Propriétés

IUPAC Name |

3-butan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-3-8(2)9-5-4-6-10(11)7-9/h4-8,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYBZLCUXTUWBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883985 | |

| Record name | Phenol, 3-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3522-86-9 | |

| Record name | 3-(1-Methylpropyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3522-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-(1-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003522869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 3-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.